molecular formula C13H10ClNO B13877396 1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone CAS No. 125996-70-5

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone

Cat. No.: B13877396
CAS No.: 125996-70-5
M. Wt: 231.68 g/mol
InChI Key: CCSXLEIWYLIMED-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone is an organic compound that features a chlorophenyl group and a pyridyl group connected by an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone typically involves the reaction of 3-chlorobenzaldehyde with 4-pyridylacetonitrile under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, followed by hydrolysis to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification by recrystallization, and quality control measures to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A well-known serotonin ligand.

    1-(3-Chlorophenyl)-2-(4-pyridyl)ethanol: A reduced form of the ethanone compound.

    3-Chlorobenzaldehyde: A precursor in the synthesis of 1-(3-Chlorophenyl)-2-(4-pyridyl)ethanone.

Uniqueness

This compound is unique due to its combination of a chlorophenyl group and a pyridyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

125996-70-5

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-2-pyridin-4-ylethanone

InChI

InChI=1S/C13H10ClNO/c14-12-3-1-2-11(9-12)13(16)8-10-4-6-15-7-5-10/h1-7,9H,8H2

InChI Key

CCSXLEIWYLIMED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CC2=CC=NC=C2

Origin of Product

United States

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